molecular formula C16H21N3O3 B4652781 1-[4-(acetylamino)phenyl]-5-oxo-N-propyl-3-pyrrolidinecarboxamide

1-[4-(acetylamino)phenyl]-5-oxo-N-propyl-3-pyrrolidinecarboxamide

Cat. No. B4652781
M. Wt: 303.36 g/mol
InChI Key: JRLKSSIAGCNEAL-UHFFFAOYSA-N
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Description

1-[4-(acetylamino)phenyl]-5-oxo-N-propyl-3-pyrrolidinecarboxamide, commonly known as AP5, is a synthetic compound that belongs to the class of NMDA receptor antagonists. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

AP5 acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, AP5 can modulate the excitatory neurotransmitter activity in the brain, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
AP5 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce glutamate release, which can prevent excitotoxicity and neurodegeneration. AP5 has also been shown to increase the release of GABA, which can have anxiolytic and anticonvulsant effects. In addition, AP5 has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline.

Advantages and Limitations for Lab Experiments

AP5 has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it a useful tool for studying the NMDA receptor and its role in various neurological and psychiatric disorders. AP5 is also relatively stable and can be easily synthesized in the lab.
However, there are also some limitations to using AP5 in lab experiments. One limitation is that it is a non-specific antagonist of the NMDA receptor, which means that it can also block other receptors that are activated by glutamate. This can make it difficult to determine the specific effects of NMDA receptor blockade. Another limitation is that AP5 can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on AP5. One direction is to study its potential therapeutic applications in various neurological and psychiatric disorders, including stroke, traumatic brain injury, depression, chronic pain, and addiction. Another direction is to develop more specific NMDA receptor antagonists that can selectively target different subtypes of NMDA receptors. Finally, there is a need for more studies to determine the long-term effects of AP5 on the brain and its potential for neuroprotection and neuroregeneration.

Scientific Research Applications

AP5 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. AP5 has also been shown to have antidepressant effects in animal models of depression. In addition, AP5 has been studied for its potential use in the treatment of chronic pain and addiction.

properties

IUPAC Name

1-(4-acetamidophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-3-8-17-16(22)12-9-15(21)19(10-12)14-6-4-13(5-7-14)18-11(2)20/h4-7,12H,3,8-10H2,1-2H3,(H,17,22)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLKSSIAGCNEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(acetylamino)phenyl]-5-oxo-N-propylpyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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